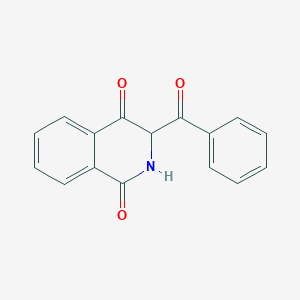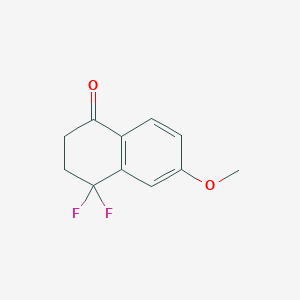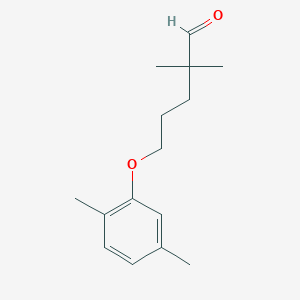
2-Cyclopentyl-1-oxoisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-oxoisoquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to the isoquinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-oxoisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the cyclopentyl group and the carboxylic acid functionality. Key steps may include:
Cyclization Reactions: Formation of the isoquinoline core through cyclization reactions such as the Pomeranz-Fritsch reaction.
Functional Group Introduction: Introduction of the cyclopentyl group via alkylation reactions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using reagents like carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-1-oxoisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclopentyl-1-oxoisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-oxoisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, leading to modulation of cellular signaling pathways.
DNA Interaction: Intercalation into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Shares the isoquinoline core but lacks the cyclopentyl group.
Cyclopentanecarboxylic acid: Contains the cyclopentyl group but lacks the isoquinoline core.
Uniqueness: 2-Cyclopentyl-1-oxoisoquinoline-4-carboxylic acid is unique due to the combination of the isoquinoline core and the cyclopentyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-cyclopentyl-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c17-14-12-8-4-3-7-11(12)13(15(18)19)9-16(14)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,18,19) |
InChI Key |
FQOXTDSZWPNTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


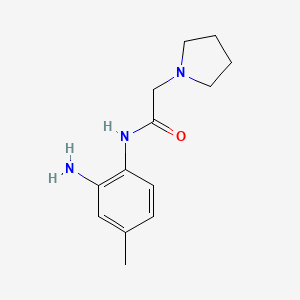
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
![[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
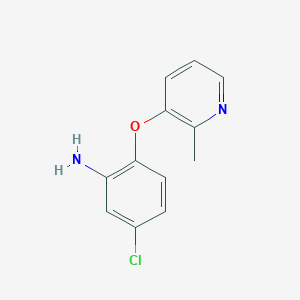
![4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)


